3-Bromo-4-propoxybenzyl carbamimidothioate
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Overview
Description
{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE is a complex organic compound characterized by the presence of a bromine atom, a propoxy group, and a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The propoxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the methanimidamide moiety via a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and the methanimidamide moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-propoxyphenylmethanol: Similar in structure but lacks the methanimidamide moiety.
4-Bromo-3-chloropropiophenone: Contains a bromine atom and a propoxy group but differs in the overall structure and functional groups.
Uniqueness
{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE is unique due to the presence of the methanimidamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15BrN2OS |
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Molecular Weight |
303.22 g/mol |
IUPAC Name |
(3-bromo-4-propoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H15BrN2OS/c1-2-5-15-10-4-3-8(6-9(10)12)7-16-11(13)14/h3-4,6H,2,5,7H2,1H3,(H3,13,14) |
InChI Key |
MRQDMKPWDNDPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CSC(=N)N)Br |
Origin of Product |
United States |
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